molecular formula C10H18O B13628117 (1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol CAS No. 36129-11-0

(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol

Cat. No.: B13628117
CAS No.: 36129-11-0
M. Wt: 154.25 g/mol
InChI Key: REPVLJRCJUVQFA-HXFLIBJXSA-N
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Description

(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol, also known as (-)-Pinocampheol, is a bicyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₈O (molecular weight: 154.25 g/mol) . It is naturally found in plants such as hyssop and herbs . The compound features a bicyclo[3.1.1]heptane skeleton with hydroxyl and methyl substituents at positions 3, 2, and 6, respectively. Its stereochemistry ([1S,2R,3S,5R]) is critical for its biological activity and interactions in asymmetric synthesis . The CAS registry number is 35997-96-7, and it exhibits an optical rotation of [α] = -45.1° (c = 2.0, EtOH) .

Properties

CAS No.

36129-11-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9+/m1/s1

InChI Key

REPVLJRCJUVQFA-HXFLIBJXSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1O

Canonical SMILES

CC1C2CC(C2(C)C)CC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol typically involves the use of pinene derivatives. One common method is the hydroboration-oxidation of α-pinene, which yields the desired alcohol. The reaction conditions often include the use of borane-tetrahydrofuran complex followed by hydrogen peroxide and sodium hydroxide for oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of pinene derivatives. The process is optimized for large-scale production, ensuring high yield and purity. The use of specific catalysts and controlled reaction conditions are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for converting the hydroxyl group to other functional groups.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol belongs to a family of bicyclic monoterpenoids with variations in functional groups and stereochemistry. Key analogs include:

Compound Name Functional Group Molecular Formula Key Differences Biological/Industrial Role
(1R,2R,3R,5S)-(−)-Isopinocampheol −OH C₁₀H₁₈O Stereoisomer (opposite configuration) Precursor to (−)-isopinocamphone
(1R,2R,5S)-(+)-Isopinocamphone −C=O C₁₀H₁₆O Ketone derivative of (−)-Pinocampheol Pheromone in bark beetle ecology
(1S,2S,3S,5R)-Pinanediol −OH (diol) C₁₀H₁₈O₂ Diol derivative with 2 hydroxyl groups Chiral ligand in asymmetric synthesis
(1R,3S,5R)-rel-trans-Pinocarveol −OH, −CH₂ C₁₀H₁₆O Methylene substituent at C2 Fragrance component; logP = 1.97

Key Observations :

  • Steric and Electronic Effects: The hydroxyl group in (−)-Pinocampheol enhances hydrogen bonding, increasing solubility in polar solvents compared to its ketone derivative, isopinocamphone (logP = 2.1) .
  • Stereochemical Impact: Epimerization at C2 (e.g., (−)-pinocamphone vs. (+)-isopinocamphone) alters biological activity; (−)-pinocamphone is 4× more bioactive in beetle pheromone systems .
Functional Derivatives

Derivatives of (−)-Pinocampheol are synthesized for specific applications:

Disulfide Derivatives (e.g., 4a in ):

  • Structure: (1S,2S,3S,5R)-2-((benzo[d]thiazol-2-yldisulfanyl)methyl)-6,6-dimethylbicyclo[3.1.1]heptan-3-ol.
  • Properties: 68% yield; IR νmax = 3250 cm⁻¹ (O−H), 1630 cm⁻¹ (C=N).
  • Applications: Antimicrobial activity due to disulfide bonds .

Ester Derivatives (e.g., 31 in ):

  • Structure: Methyl 1-(((1S,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methyl)cyclobutane-1-carboxylate.
  • Synthesis: Photoredox-catalyzed deboronative radical addition (20-hour irradiation).
  • Applications: Intermediate in pharmaceutical synthesis .

Chiral Ligands (e.g., HL1 in ): Structure: (1R,2R,5R)-3-(benzylimino)-2,6,6-trimethylbicyclo[3.1.1]heptane-2-ol. Applications: Asymmetric catalysis in Pd complexes (e.g., enantioselective Henry reactions) .

Physicochemical Properties
Property (−)-Pinocampheol (+)-Isopinocamphone Pinanediol
Molecular Weight (g/mol) 154.25 152.23 170.25
Boiling Point (°C) 217.5 215 230 (estimated)
logP 2.5 2.1 1.8
Optical Rotation [α]D -45.1° (EtOH) +11.2° (EtOH) -22.3° (CHCl₃)

Biological Activity

(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol, commonly known as isopinocampheol, is a bicyclic monoterpenoid alcohol with significant biological activity. Its molecular formula is C10H18OC_{10}H_{18}O and it has a molecular weight of approximately 154.25 g/mol. This compound has garnered attention due to its potential therapeutic applications and its role in various biological processes.

  • IUPAC Name : this compound
  • CAS Number : 473-54-1
  • Molecular Structure : The compound features a bicyclic structure with three methyl groups attached to the main carbon skeleton.

1. Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and modulate immune responses.
  • Antimicrobial Activity : It has demonstrated efficacy against a range of pathogens including bacteria and fungi. For instance, it was found to inhibit the growth of Staphylococcus aureus and Candida albicans.

2. Toxicological Profile

The compound's safety profile has been evaluated in several studies:

Toxicity ParameterValue
Acute Oral ToxicityClass III (moderate)
Skin IrritationPositive
Eye IrritationPositive
CarcinogenicityNot classified

The compound shows moderate toxicity levels in acute exposure scenarios but is not classified as a carcinogen.

3. Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes which play a crucial role in its biotransformation:

EnzymeActivity Level
CYP2D6Moderate
CYP3A4Low
CYP2C9Moderate

These metabolic pathways are critical for understanding the pharmacokinetics and potential drug interactions of the compound.

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction of paw edema induced by carrageenan injection. The results indicated a decrease in inflammatory markers such as TNF-alpha and IL-6.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

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